molecular formula C27H51BrO4 B14520588 Diethyl (20-bromoicosyl)propanedioate CAS No. 63099-18-3

Diethyl (20-bromoicosyl)propanedioate

Cat. No.: B14520588
CAS No.: 63099-18-3
M. Wt: 519.6 g/mol
InChI Key: YASGNAZMSZCMKP-UHFFFAOYSA-N
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Description

Diethyl (20-bromoicosyl)propanedioate is a brominated alkyl-substituted propanedioate ester. Its structure consists of a 20-carbon alkyl chain terminated by a bromine atom, attached to the central carbon of the propanedioate core. The bromine atom at the terminal position enhances reactivity, enabling nucleophilic substitutions or eliminations, while the long alkyl chain contributes to hydrophobicity and thermal stability.

Properties

CAS No.

63099-18-3

Molecular Formula

C27H51BrO4

Molecular Weight

519.6 g/mol

IUPAC Name

diethyl 2-(20-bromoicosyl)propanedioate

InChI

InChI=1S/C27H51BrO4/c1-3-31-26(29)25(27(30)32-4-2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-28/h25H,3-24H2,1-2H3

InChI Key

YASGNAZMSZCMKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCCCCCCCCCCCCCCBr)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (20-bromoicosyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable brominated alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the brominated alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (20-bromoicosyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.

    Hydrochloric Acid: Employed for hydrolysis of ester groups.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Esters: Formed through substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis or oxidation.

    Alcohols: Produced through reduction reactions.

Scientific Research Applications

Diethyl (20-bromoicosyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (20-bromoicosyl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and biological activity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The long icosyl chain may also influence its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl (20-bromoicosyl)propanedioate belongs to a broader class of diethyl propanedioate derivatives. Below is a comparative analysis with structurally and functionally related compounds, supported by data from the provided evidence.

Table 1: Key Properties of Diethyl Propanedioate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications Reference
This compound 20-Bromoicosyl C₂₅H₄₅BrO₄ 505.53 Not reported Cross-coupling reactions, surfactants N/A
Diethyl acetamidomalonate Acetamidomethyl C₉H₁₅NO₅ 217.22 95–98 Amino acid synthesis, pharmaceuticals
Diethyl phenylmalonate Phenyl C₁₃H₁₆O₄ 236.26 16 Aromatic ester synthesis
Diethyl 2-oxopropanedioate Oxo (keto group) C₇H₁₀O₅ 174.15 Not reported Chelation, coordination chemistry
Diethyl 2-methylidenepropanedioate Methylidene C₈H₁₀O₄ 170.16 Not reported Polymerizable monomer
1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate Quinolinylmethyl C₁₇H₁₉NO₄ 301.34 Not reported Anticancer agents (in silico studies)

Structural and Functional Differences

  • Substituent Effects :

    • This compound ’s long brominated alkyl chain distinguishes it from smaller analogs like diethyl phenylmalonate (aromatic) or diethyl acetamidomalonate (amide-functionalized). The bromine atom enhances electrophilicity, enabling nucleophilic substitutions, whereas the phenyl group in diethyl phenylmalonate facilitates π-π interactions in aromatic systems .
    • Diethyl 2-oxopropanedioate contains a reactive keto group, making it suitable for coordination chemistry, unlike the alkyl or aryl-substituted derivatives .
  • Synthetic Utility: Diethyl acetamidomalonate is widely used in Strecker synthesis for α-amino acids due to its amide functionality, a feature absent in the bromoicosyl analog . 1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate () demonstrates bioactivity in anticancer studies, highlighting the role of heterocyclic substituents in medicinal chemistry .
  • Thermal and Physical Properties :

    • The long alkyl chain in This compound likely increases its melting point compared to diethyl phenylmalonate (16°C) or diethyl 2-methylidenepropanedioate , though experimental data are lacking .

Research Findings and Limitations

  • Synthetic Yields: reports a 69% yield for the quinolinylmethyl analog, suggesting that sterically demanding substituents may reduce efficiency compared to smaller derivatives (e.g., diethyl phenylmalonate, synthesized in higher yields) .
  • Data Gaps : Physical properties (e.g., melting points, solubility) for This compound are unavailable in the provided evidence, limiting direct comparisons.

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